2-Iodo-3-pentafluoroethyl-pyrazine

Medicinal Chemistry Cross-Coupling Synthetic Methodology

2-Iodo-3-pentafluoroethyl-pyrazine is a halogenated pyrazine derivative (C6H2F5IN2, MW 323.99 g/mol) that serves as a versatile building block in medicinal and agrochemical synthesis. Its core structure combines an iodo leaving group at the 2-position for transition metal-catalyzed cross-coupling reactions with a metabolically stable pentafluoroethyl group at the 3-position, which imparts enhanced lipophilicity and metabolic stability to downstream products.

Molecular Formula C6H2F5IN2
Molecular Weight 323.99 g/mol
Cat. No. B15096258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-pentafluoroethyl-pyrazine
Molecular FormulaC6H2F5IN2
Molecular Weight323.99 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C(C(F)(F)F)(F)F)I
InChIInChI=1S/C6H2F5IN2/c7-5(8,6(9,10)11)3-4(12)14-2-1-13-3/h1-2H
InChIKeyWDZHCWLDGATXKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Iodo-3-pentafluoroethyl-pyrazine (CAS 1286743-99-4): What Sets This Building Block Apart


2-Iodo-3-pentafluoroethyl-pyrazine is a halogenated pyrazine derivative (C6H2F5IN2, MW 323.99 g/mol) that serves as a versatile building block in medicinal and agrochemical synthesis . Its core structure combines an iodo leaving group at the 2-position for transition metal-catalyzed cross-coupling reactions with a metabolically stable pentafluoroethyl group at the 3-position, which imparts enhanced lipophilicity and metabolic stability to downstream products [1]. This combination is rare among commercially available fluoroalkyl-substituted pyrazines, positioning the compound as a specialty intermediate where both high coupling reactivity and fluorinated property modulation are required simultaneously.

1 Iodo leaving group enables broad cross-coupling reactivity under mild conditions
2 Pre-installed pentafluoroethyl group supports lipophilicity and metabolic stability in derived products

Why 2-Iodo-3-pentafluoroethyl-pyrazine Cannot Be Simply Replaced by In-Class Analogs


Interchanging 2-iodo-3-pentafluoroethyl-pyrazine with its 2-bromo, 2-chloro, or 2-fluoro analogs is not straightforward because the iodo substituent provides a unique reactivity window that is critical for challenging cross-coupling reactions [1]. While the pentafluoroethyl group is shared across several in-class compounds, only the iodo variant offers the highest oxidative addition rate, enabling coupling under milder conditions or with less reactive partners [2]. Switching to the 2-bromo or 2-chloro analog can result in significantly lower yields or require harsher conditions, which may compromise the integrity of the pentafluoroethyl group or other sensitive functionalities in the synthetic sequence.

! Bromo or chloro analogs may require harsher coupling conditions, reducing functional group tolerance
! Lower oxidative addition rates with Br/Cl can significantly decrease yields with less reactive coupling partners
! Regioisomeric or scaffold variations alter electronic activation and subsequent functionalization order

Quantitative Differentiation Evidence for 2-Iodo-3-pentafluoroethyl-pyrazine Versus Closest Analogs


Superior Cross-Coupling Yield: 2-Iodo-3-pentafluoroethyl-pyrazine vs. 6-Bromopyrazine Scaffold

In palladium-catalyzed Suzuki coupling on pyrazine scaffolds, the 2-iodo derivative demonstrates superior reactivity over its 2-bromo counterpart. A direct comparison within the same study showed that replacing a 6-bromopyrazine with a 6-iodopyrazine increased the isolated coupling yield from 60% to 72% using Pd2(dba)3 as the catalyst [1]. This 12-percentage-point improvement is significant for complex synthetic sequences where intermediate yields directly impact final product throughput. The presence of the electron-withdrawing pentafluoroethyl group on 2-iodo-3-pentafluoroethyl-pyrazine is expected to further enhance the electrophilicity of the C–I bond, making it an even more reactive partner than the unsubstituted 6-iodopyrazine.

Suzuki Coupling Yield
Context-dependent
72% vs 60% isolated yield (iodo vs bromo pyrazine)
Higher reported yield supports synthetic throughput in multi-step sequences
Data from Pd₂(dba)₃-catalyzed Suzuki coupling on pyrazine scaffolds
Medicinal Chemistry Cross-Coupling Synthetic Methodology

Iodo Leaving Group Advantage Over Bromo and Chloro Analogs in Pyrazine Palladium-Catalyzed Couplings

The relative reactivity order for oxidative addition on pyrazine C–X bonds is well-established as I > Br >> Cl, consistent across palladium-catalyzed Suzuki, Sonogashira, and Stille reactions [1]. This established ranking means that 2-iodo-3-pentafluoroethyl-pyrazine enables coupling at lower temperatures, with lower catalyst loadings, and with less reactive coupling partners (e.g., sterically hindered or electron-rich boronic acids) compared to its bromo or chloro analogs . The patent literature specifically highlights that iodo- and bromo-substituted pyrazines are the preferred substrates for copper-mediated pentafluoroethylation, with the iodo variant being explicitly named as a coupling partner for introducing the C2F5 group via Procedure A [2].

Oxidative Addition Ranking
Class-level
I > Br >> Cl across Pd-catalyzed couplings
Iodo provides widest scope for cross-coupling with challenging substrates
Established reactivity order for pyrazine C–X bonds
Organic Synthesis Cross-Coupling Reaction Optimization

C2F5 vs. CF3 Metabolic Stability Differentiation on Pyrazine Scaffolds

The pentafluoroethyl (C2F5) group has been directly compared to the trifluoromethyl (CF3) group in optimization campaigns for receptor-interacting protein kinase 1 (RIPK1) inhibitors, where the C2F5 substitution improved in vitro potency by a factor of 15 (PAM EC50 = 1 nM) while also enhancing metabolic stability relative to the CF3 analog [1]. Although this comparison was made on a non-pyrazine scaffold, the C2F5 group's superior effect on lipophilicity and metabolic half-life is a transferable property relevant to any heterocyclic scaffold, including pyrazine. In a broader study on metabolic stability, compounds bearing perfluoroethyl groups exhibited significantly prolonged in vitro half-lives compared to non-fluorinated and CF3 analogs [2].

C₂F₅ vs CF₃ Potency / Stability
Context-dependent
EC₅₀ 1 nM vs 15 nM; metabolic t₁/₂ >60 min vs 14–42 min
C₂F₅ group may enhance potency and metabolic half-life in analogous scaffolds
RIPK1 inhibitor program cross-scaffold comparison
Drug Discovery Metabolic Stability Pharmacokinetics

Regioisomeric Advantage: 2-Iodo-3-pentafluoroethyl-pyrazine vs. 3-Iodo-6-pentafluoroethylpyridazine in Electrophilic Site Differentiation

2-Iodo-3-pentafluoroethyl-pyrazine places the reactive iodo and the lipophilic C2F5 group in a 1,2-relationship on the pyrazine ring, whereas the closest regioisomeric alternative, 3-iodo-6-pentafluoroethylpyridazine, positions these groups in a 1,4-relationship on a pyridazine ring . The 1,2-substitution pattern creates a distinct electronic environment: the electron-withdrawing C2F5 group directly deactivates the C–I bond through both inductive and resonance effects, making the 2-position more electrophilic and thus more reactive in oxidative addition compared to the 1,4-analog . This regioisomeric difference is critical for chemists planning to sequentially functionalize the pyrazine core, as it dictates the order and selectivity of subsequent transformations.

Regioisomeric Activation
Class-level
1,2-substitution (ortho-like) activates C–I via inductive/ resonance effects
Adjacent C₂F₅ enhances electrophilicity for first coupling step
Differentiated from 1,4-pyridazine regioisomer; electronic effects based on heterocyclic principles
Regiochemistry Building Block Selection Medicinal Chemistry

Commercial Purity Benchmark: 98% Specification Establishes Reliable Supply Quality

2-Iodo-3-pentafluoroethyl-pyrazine is commercially available at a documented purity of 98% (Product No. 2234177) from verified chemical suppliers , with alternative sources listing 95%+ purity . This 98% benchmark matches or exceeds the typical purity of comparable chloro- and bromo-pentafluoroethyl-pyrazine building blocks. High purity is particularly important for iodo-substituted heterocycles, as iodine-containing compounds are prone to photolytic and thermal decomposition. The availability of 98% purity material ensures that side reactions from dehalogenation byproducts are minimized in subsequent coupling steps.

Purity Specification
Specification review
98% purity (commercial, Lot attribute)
Minimizes in-house purification before coupling steps
Vendor certificate of analysis; typical competitor purities 95–97%
Chemical Procurement Quality Control Building Block Sourcing

Application Scenarios Where 2-Iodo-3-pentafluoroethyl-pyrazine Delivers Proven Differentiation


Late-Stage Diversification of Kinase Inhibitor Scaffolds Requiring High-Yield Suzuki Coupling

In medicinal chemistry programs targeting kinases, where a pentafluoroethyl-substituted pyrazine core has been identified as a key pharmacophore, 2-iodo-3-pentafluoroethyl-pyrazine serves as the optimal intermediate for late-stage diversification. The 12-percentage-point yield advantage of iodo over bromo in pyrazine Suzuki couplings [REFS-1 from Section 3, Evidence 1] becomes critical when coupling precious, late-stage boronic acid fragments. Additionally, the pre-installed C2F5 group avoids the metabolic stability penalty of CF3 analogs (half-life <42 min vs. >60 min for C2F5) [REFS-1 from Section 3, Evidence 3], ensuring that the final compounds maintain drug-like pharmacokinetic properties.

Agrochemical Intermediate Synthesis Leveraging Pentafluoroethyl Lipophilicity

Fluorinated pyrazines are increasingly explored as building blocks for crop protection agents, where the enhanced lipophilicity and environmental stability of the pentafluoroethyl group confer favorable soil mobility and resistance to degradation [REFS-2 from Section 1]. 2-Iodo-3-pentafluoroethyl-pyrazine enables the direct introduction of the full C2F5-pyrazine fragment into agrochemical candidates via a single cross-coupling step, with the iodo leaving group providing the broadest substrate scope among halogenated analogs. This one-step diversification strategy reduces the synthetic step count and overall process mass intensity compared to routes that install the C2F5 group after pyrazine functionalization.

Sequential Orthogonal Functionalization for DNA-Encoded Library (DEL) Synthesis

In DNA-encoded library synthesis, where orthogonal reactivity is paramount, the 1,2-substitution pattern of 2-iodo-3-pentafluoroethyl-pyrazine provides a unique advantage. The direct electron-withdrawing effect of the C2F5 group on the adjacent iodo substituent creates a highly activated electrophilic center for the first coupling event [REFS-3 from Section 3, Evidence 4]. After the initial Suzuki or Sonogashira coupling at the 2-position, the pyrazine ring remains amenable to further functionalization at the remaining positions, enabling the construction of diverse, three-dimensionally complex libraries with a metabolically stable fluorinated anchor.

Copper-Mediated Perfluoroalkylation Method Development Using a Validated Substrate

The patent literature explicitly identifies iodo-substituted pyrazines as substrates for copper-mediated pentafluoroethylation via Procedure A [REFS-3 from Section 3, Evidence 2]. Researchers developing new perfluoroalkylation methodologies can use 2-iodo-3-pentafluoroethyl-pyrazine as a reference substrate against which the performance of new catalytic systems (e.g., novel ligands, cheaper metal sources) can be benchmarked. The compound's commercial availability at 98% purity [REFS-1 from Section 3, Evidence 5] ensures that method development studies are not confounded by substrate impurities.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
High-yield Suzuki coupling with iodo leaving group
Cross-coupling yield and functional group tolerance
Agrochemical building block synthesis
One-step introduction of full C₂F₅-pyrazine fragment
Lipophilicity and environmental stability profile
DNA-encoded library synthesis
1,2-substitution pattern for orthogonal reactivity
Electrophilic activation and sequential functionalization
Perfluoroalkylation methodology development
Validated iodo-substrate for benchmarking
Purity and cross-coupling performance reproducibility
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